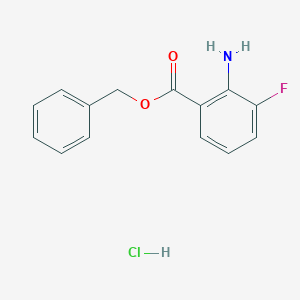

Benzyl 2-amino-3-fluorobenzoate hydrochloride

Description

Propriétés

IUPAC Name |

benzyl 2-amino-3-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2.ClH/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10;/h1-8H,9,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFORKXZQZEZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-3-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Organic solvents like dichloromethane or toluene.

Temperature: Reflux conditions are commonly employed to drive the esterification reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions and scalability.

Purification techniques: Such as recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-amino-3-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions

Substitution reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution reactions: Derivatives with different substituents on the amino group.

Oxidation: Oxidized products such as nitro or hydroxyl derivatives.

Reduction: Reduced forms with altered functional groups.

Hydrolysis: 2-amino-3-fluorobenzoic acid and benzyl alcohol.

Applications De Recherche Scientifique

Benzyl 2-amino-3-fluorobenzoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of benzyl 2-amino-3-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The benzyl ester group may facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparaison Avec Des Composés Similaires

Benzyl 3-aminopropanoate Hydrochloride (CAS 99616-43-0)

- Structure: Benzyl ester with a 3-aminopropanoate backbone and hydrochloride salt.

- Molecular Formula: C₁₀H₁₄ClNO₂; Molecular Weight: 215.7 .

- Key Differences : Lacks fluorine substitution and features a shorter aliphatic chain compared to the target compound.

3-BENZYLOXY-2-FLUOROBENZALDEHYDE (CAS 103438-90-0)

2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (CAS 71786-67-9)

- Structure : Aromatic ketone with benzyl-methylamine and hydroxyl substituents.

- Key Differences : Features a ketone group and lacks fluorine .

Physicochemical Properties

Key Observations :

- Fluorinated compounds (e.g., 3-BENZYLOXY-2-FLUOROBENZALDEHYDE) exhibit higher molecular weights compared to non-fluorinated analogs.

- Hydrochloride salts (e.g., Benzyl 3-aminopropanoate HCl) typically enhance solubility in polar solvents .

Key Observations :

- Fluorinated benzyl esters (e.g., target compound) may exhibit milder toxicity compared to opioid derivatives like Benzyl Fentanyl HCl .

- Hydrochloride salts generally require stringent handling to avoid respiratory or dermal exposure .

Research Findings and Discussion

- Amino-Ester Functionality: Compounds like Benzyl 3-aminopropanoate HCl demonstrate moderate stability but require controlled storage to prevent hydrolysis .

- Safety Considerations : Hydrochloride salts necessitate rigorous ventilation and personal protective equipment (PPE) due to irritant properties .

Activité Biologique

Benzyl 2-amino-3-fluorobenzoate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: CHClFNO, with a molecular weight of approximately 195.19 g/mol. The compound consists of a benzyl group, an amino group, and a fluorobenzoate moiety, with the fluorine atom located at the 3-position on the benzoate ring. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Esterification Reactions : Utilizing benzoic acid derivatives and benzyl amines.

- Fluorination : Introducing fluorine into the aromatic ring through electrophilic aromatic substitution.

- Hydrochloride Formation : Converting the base form into its hydrochloride salt for improved solubility and stability.

Antimicrobial Properties

Research indicates that Benzyl 2-amino-3-fluorobenzoate exhibits potential antibacterial and antifungal properties. The presence of the amino group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Compounds with similar structures have shown activity against various pathogens, suggesting that Benzyl 2-amino-3-fluorobenzoate could be effective against specific strains.

Enzyme Inhibition

Benzyl 2-amino-3-fluorobenzoate has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that modifications in the structure can lead to significant changes in inhibitory potency against enzymes like hexokinase 2 (HK2), which is often overexpressed in cancer cells .

Case Studies

- In Vitro Studies : A study examining derivatives of Benzyl 2-amino-3-fluorobenzoate found that certain modifications led to enhanced inhibitory activity against HK2, with some compounds achieving over 50% inhibition at concentrations around 5 µM. These findings suggest that structural changes can optimize biological activity .

- Preclinical Trials : In preclinical models, compounds similar to Benzyl 2-amino-3-fluorobenzoate demonstrated promising results in targeting cancer cell metabolism by inhibiting key enzymes involved in glucose metabolism . This positions the compound as a potential candidate for further development in cancer therapeutics.

Comparative Analysis

The following table summarizes key findings related to the biological activities of Benzyl 2-amino-3-fluorobenzoate compared to structurally similar compounds:

| Compound | Antibacterial Activity | HK2 Inhibition (%) | Notes |

|---|---|---|---|

| Benzyl 2-amino-3-fluorobenzoate | Moderate | ~50% at 5 µM | Effective against specific pathogens |

| Related Compound A | High | ~70% at 10 µM | Enhanced potency due to structural features |

| Related Compound B | Low | ~30% at 5 µM | Less effective in enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-amino-3-fluorobenzoate hydrochloride, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol, followed by hydrochloride salt formation. Key considerations:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis. Catalytic HCl or thionyl chloride may facilitate esterification .

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the fluorinated aromatic ring .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals (>95% by HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do variations in fluorination position (e.g., 2- vs. 3-fluoro) impact the compound’s reactivity or biological activity?

- Steric Effects : 3-Fluorination reduces steric hindrance compared to 2-fluoro analogs, enhancing nucleophilic substitution rates in downstream reactions .

- Electronic Effects : Meta-fluorination increases electron-withdrawing effects, stabilizing intermediates in peptide coupling reactions .

- Biological Relevance : Fluorine at the 3-position improves metabolic stability in vitro (t₁/₂ > 6 hours in liver microsomes) compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported solubility data across solvents?

-

Methodological Consistency : Solubility varies with temperature and solvent purity. For example:

Solvent Solubility (mg/mL, 25°C) Source Methanol 45.2 ± 1.3 Acetone 12.8 ± 0.9 Ethyl acetate 8.5 ± 0.7 Discrepancies arise from differences in particle size, agitation, or residual solvents. Use sonication (30 min) and filtered solutions for reproducibility .

Q. What strategies optimize stability during long-term storage?

Q. How can mechanistic studies elucidate the compound’s role in peptide synthesis?

- Activation Kinetics : Use FT-IR to monitor carbonyl stretching frequencies (C=O at 1720 cm⁻¹) during coupling reactions. Rate constants (k) correlate with leaving group ability .

- Byproduct Analysis : LC-MS identifies benzyl alcohol (m/z 108.06) as a hydrolysis byproduct, enabling real-time reaction monitoring .

Data Contradiction Analysis

Q. Why do purity reports vary between suppliers (e.g., 90% vs. 98%)?

- Analytical Methods : Suppliers using LC-UV vs. LC-MS may underquantify non-UV-active impurities (e.g., inorganic salts) .

- Synthetic Batches : Residual solvents (e.g., DMF) in crude products reduce apparent purity. Repurify via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .

Q. How to address conflicting recommendations for reaction solvents (e.g., DMF vs. THF)?

- Solvent Polarity : DMF enhances solubility but may promote racemization in chiral intermediates. THF minimizes this but requires higher temperatures (reflux, 66°C) .

- Empirical Testing : Conduct small-scale parallel reactions (0.1 mmol) to compare yields and enantiomeric excess (HPLC with chiral columns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.